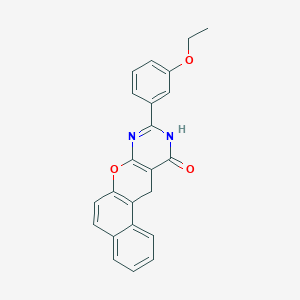

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Description

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is an organic compound with a complex structure that includes an ethoxyphenyl group and a diazatetraphenone core

Properties

IUPAC Name |

14-(3-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-2-27-16-8-5-7-15(12-16)21-24-22(26)19-13-18-17-9-4-3-6-14(17)10-11-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOASCLIAFWVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multiple steps, starting with the preparation of the ethoxyphenyl precursor. One common method involves the reaction of 3-ethoxyphenol with suitable reagents to introduce the diazatetraphenone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is included in various screening libraries for drug discovery. Notably, it is part of the Protein Arginine Methyltransferases Library , which contains compounds screened for potential therapeutic effects against cancer and other diseases.

Anticancer Potential

Preliminary findings suggest that compounds similar to 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one exhibit promising anticancer activity. Research has focused on their ability to inhibit specific enzymes involved in tumor progression and metastasis. For instance:

- Mechanism of Action : The compound may act by inhibiting protein arginine methyltransferases (PRMTs), which play a role in cancer cell proliferation.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.

Applications in Drug Discovery

The compound's inclusion in extensive screening databases highlights its potential utility in drug development. It is particularly relevant in the following areas:

1. Cancer Research : Targeting PRMTs has emerged as a strategic approach in oncology. Compounds like 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one are being evaluated for their efficacy against different types of cancers.

2. Neurological Disorders : Emerging studies suggest potential applications in treating neurodegenerative diseases through modulation of methylation processes.

3. Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a broader spectrum of biological activity.

Mechanism of Action

The mechanism by which 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

- 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Uniqueness

Compared to similar compounds, 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one stands out due to its specific ethoxy group, which can influence its reactivity and interactions with biological targets. This unique feature may enhance its effectiveness in certain applications, making it a valuable compound for further research and development.

Biological Activity

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a synthetic compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is with a molecular weight of 398.39 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H18N2O3 |

| Molecular Weight | 398.39 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one |

| SMILES | CCOc(cc1)ccc1C(N1)=NC(Oc2c(C3)c4ccccc4cc2)=C3C1=O |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division and cytoskeletal integrity.

- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells has been linked to its interference with tubulin dynamics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. In one study, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. Results indicated that the compound exhibited a significant reduction in DPPH radicals with an IC50 value of 25 µg/mL, suggesting strong free radical scavenging ability .

Case Study 1: Anticancer Effects

A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations (50 µM), supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving standard antibiotics, 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one was tested against clinical isolates of bacteria. The results showed that it had comparable efficacy to ampicillin against certain strains, highlighting its potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.